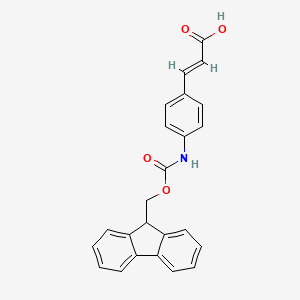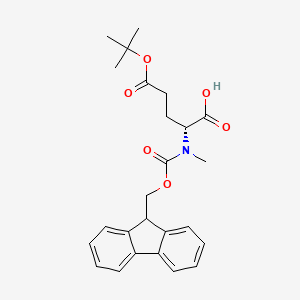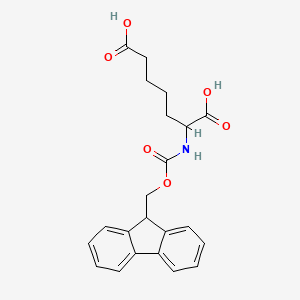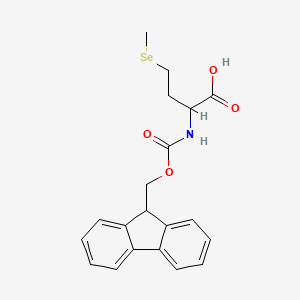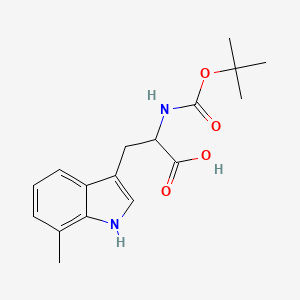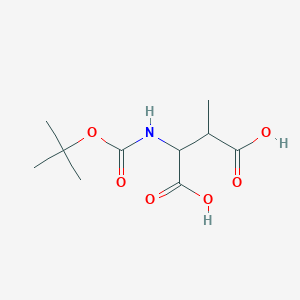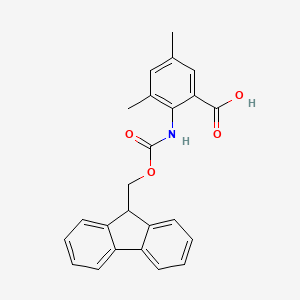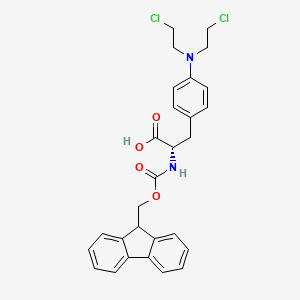
(2-Methyl-3-(trifluoromethyl)phenyl)methanamin
Übersicht
Beschreibung
“(2-Methyl-3-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the molecular weight of 175.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 . This indicates that the compound has a benzene ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medizin: Pharmakologische Bedeutung
Die Trifluormethylgruppe in Verbindungen wie (2-Methyl-3-(trifluoromethyl)phenyl)methanamin ist bekannt für die Steigerung der biologischen Aktivität von Pharmazeutika . Dieses strukturelle Motiv ist in mehreren von der FDA zugelassenen Medikamenten vorhanden und trägt zu deren Wirksamkeit und Stabilität bei. Die potenziellen Anwendungen der Verbindung in der Medizin könnten die Entwicklung neuer Therapeutika beinhalten, die die einzigartigen Eigenschaften der Trifluormethylgruppe nutzen, um verschiedene Krankheiten zu behandeln.
Elektronik: Werkstofftechnik
Im Bereich der Elektronik werden Materialien, die die Trifluormethylgruppe enthalten, aufgrund ihrer außergewöhnlichen Eigenschaften wie hoher thermischer Stabilität und einzigartigen elektronischen Eigenschaften verwendet . This compound könnte hinsichtlich seiner potenziellen Verwendung bei der Herstellung fortschrittlicher Materialien für elektronische Bauteile untersucht werden, die unter extremen Bedingungen Stabilität erfordern.
Pflanzenschutzmittel: Pflanzenschutz
Die Trifluormethylgruppe ist ein häufiges Merkmal in Pflanzenschutzmitteln, da sie die Wirksamkeit von Pestiziden steigern kann . Verbindungen wie this compound können hinsichtlich ihrer potenziellen Verwendung bei der Entwicklung neuer Pflanzenschutzmittel untersucht werden, die eine verbesserte Schädlingsbekämpfung bei geringeren Umweltauswirkungen bieten.
Katalyse: Chemische Synthese
In der Katalyse kann die Trifluormethylgruppe die Reaktivität und Selektivität katalytischer Prozesse beeinflussen . Untersuchungen zur Verwendung von this compound könnten zur Entdeckung neuer Katalysatoren führen, die effizientere und selektivere chemische Reaktionen ermöglichen, insbesondere bei der Synthese komplexer organischer Moleküle.
Materialwissenschaften: Fortschrittliche Materialien
Die Materialwissenschaften könnten von der Einarbeitung von this compound in die Konstruktion neuer Materialien mit verbesserten Eigenschaften profitieren . Ihre Anwendung könnte entscheidend sein bei der Entwicklung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Beständigkeit gegen Abbau oder verbesserter mechanischer Festigkeit.
Pharmazeutika: Arzneimittelentwicklung
Das Vorhandensein der Trifluormethylgruppe in Pharmazeutika führt häufig zu Medikamenten mit besseren pharmakokinetischen Profilen . Die Untersuchung von this compound in der Arzneimittelentwicklung könnte zu Medikamenten mit verbesserten Eigenschaften hinsichtlich Absorption, Verteilung, Metabolismus und Ausscheidung führen, was potenziell zu effektiveren Behandlungen für verschiedene Gesundheitszustände führt.
Wirkmechanismus
The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)methanaminemethyl-3-(trifluoromethyl)phenyl)methanamine is not well understood. However, it is believed to act as a weak base due to the presence of the trifluoromethyl group in its structure. This weak base can react with an acid to form an ammonium salt, which can then react with other molecules in the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methyl-3-(trifluoromethyl)phenyl)methanaminemethyl-3-(trifluoromethyl)phenyl)methanamine have not been studied in detail. However, it is believed to have a mild stimulant effect on the central nervous system, as well as an anticonvulsant effect. Additionally, it has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-3-(trifluoromethyl)phenyl)methanamineMethyl-3-(trifluoromethyl)phenyl)methanamine has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is soluble in many organic solvents. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that the compound is toxic and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving (2-Methyl-3-(trifluoromethyl)phenyl)methanaminemethyl-3-(trifluoromethyl)phenyl)methanamine. These include further exploration of its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods for its preparation. Additionally, further research could be done to explore its potential applications in drug development and other areas of organic synthesis. Finally, further research could be done to investigate its potential toxicity and other safety concerns.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVXJSOJCMWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



